Cyclohexane-1,4-dicarbonyl dichloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexane-1,4-dicarbonyl dichloride can be synthesized through the chlorination of hexahydroterephthalic acid. The reaction typically involves the use of thionyl chloride or oxalyl chloride as chlorinating agents. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride groups. The general reaction scheme is as follows:
C8H12O4+2SOCl2→C8H10Cl2O2+2SO2+2HCl
Industrial Production Methods
In industrial settings, the production of hexahydroterephthaloyl chloride involves the continuous flow process where hexahydroterephthalic acid is reacted with thionyl chloride in the presence of a catalyst such as anhydrous iron(III) chloride. The reaction is conducted at elevated temperatures (125-130°C) to ensure complete conversion of the acid to the acyl chloride .
Chemical Reactions Analysis
Types of Reactions
Cyclohexane-1,4-dicarbonyl dichloride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Hydrolysis: Reacts with water to form hexahydroterephthalic acid and hydrochloric acid.
Reduction: Can be reduced to hexahydroterephthalic acid using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Hydrolysis: Conducted under acidic or basic conditions to facilitate the breakdown of the acyl chloride groups.
Reduction: Performed under anhydrous conditions to prevent the formation of unwanted by-products.
Major Products
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Hexahydroterephthalic Acid: Formed from hydrolysis or reduction reactions.
Scientific Research Applications
Cyclohexane-1,4-dicarbonyl dichloride has several applications in scientific research, including:
Polymer Synthesis: Used as a monomer in the production of polyamides and polyesters.
Pharmaceuticals: Serves as an intermediate in the synthesis of various pharmaceutical compounds.
Material Science: Utilized in the preparation of high-performance materials such as aramid fibers.
Chemical Research: Employed in the study of reaction mechanisms and the development of new synthetic methodologies
Mechanism of Action
The mechanism of action of hexahydroterephthaloyl chloride primarily involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles, leading to the formation of amides, esters, and other derivatives. The molecular targets and pathways involved in these reactions are dictated by the nature of the nucleophile and the reaction conditions .
Comparison with Similar Compounds
Cyclohexane-1,4-dicarbonyl dichloride can be compared with other similar compounds such as:
Terephthaloyl Chloride: Unlike hexahydroterephthaloyl chloride, terephthaloyl chloride is derived from benzene and has a planar structure. It is used in the production of polyesters like polyethylene terephthalate.
Isophthaloyl Chloride: Similar to terephthaloyl chloride but with the acyl chloride groups in the 1 and 3 positions. It is used in the synthesis of polyamides and polyesters.
Adipoyl Chloride: Contains a six-carbon aliphatic chain with two acyl chloride groups. .
This compound is unique due to its cyclohexane ring structure, which imparts different physical and chemical properties compared to its aromatic counterparts.
Properties
IUPAC Name |
cyclohexane-1,4-dicarbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10Cl2O2/c9-7(11)5-1-2-6(4-3-5)8(10)12/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTYZWJVMWWWDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001291864 | |
Record name | 1,4-Cyclohexanedicarbonyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001291864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13170-66-6 | |
Record name | 1,4-Cyclohexanedicarbonyl dichloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13170-66-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Cyclohexanedicarbonyl dichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001291864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-Cyclohexane dicarbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.252.597 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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